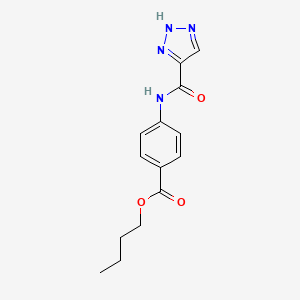

butyl 4-(1H-1,2,3-triazole-5-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

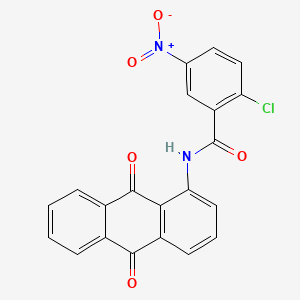

Butyl 4-(1H-1,2,3-triazole-5-carboxamido)benzoate is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazole-containing scaffolds. These scaffolds have significant pharmacological importance and find applications in drug discovery studies against cancer cells, microbes, and various diseases in the human body .

Synthesis Analysis

The synthesis of this compound involves the incorporation of a 1,2,3-triazole ring into a benzoate derivative. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole-containing compounds. These methods often employ multistep synthetic routes, utilizing key reactions such as click chemistry and N–C–S linkage formation .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Pharmaceuticals and Drug Discovery

Triazoles are known for their broad applications in drug discovery due to their unique properties. They are used in creating compounds with potential antiproliferative effects against various cancer cells . The specific compound may be explored for its efficacy in this area.

Organic Synthesis

In organic chemistry, triazoles serve as a scaffold for synthesizing complex molecular structures. They can be used to build diverse organic compounds with potential applications in medicinal chemistry .

Polymer Chemistry

Triazoles can be incorporated into polymers to enhance their properties. They may contribute to the development of new materials with improved thermal stability or mechanical strength .

Supramolecular Chemistry

Due to their ability to form hydrogen bonds, triazoles are useful in supramolecular assemblies. They can be used to create novel supramolecular structures that have potential applications in nanotechnology .

Bioconjugation and Chemical Biology

Triazoles can be used for bioconjugation, linking biomolecules together for various purposes. This can be useful in developing targeted drug delivery systems or diagnostic tools .

Fluorescent Imaging

The compound’s structure suggests potential use in fluorescent imaging techniques. Triazoles can be part of fluorescent probes that help visualize biological processes .

Materials Science

In materials science, triazoles contribute to the creation of new materials with unique electronic or photonic properties. They might be used in the development of sensors or other electronic devices .

Antimicrobial Activities

Triazoles have shown antimicrobial activities against various pathogens. The compound could be investigated for its effectiveness against specific strains of bacteria or fungi .

Mécanisme D'action

Target of Action

Butyl 4-(1H-1,2,3-triazole-5-amido)benzoate, a triazole derivative, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds are known to interact with butyrylcholinesterase (BuChE), which regulates cholinergic neurotransmission and the expression of a specific population of neurons .

Mode of Action

For instance, they can stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

Triazole compounds have been reported to inhibit α-amylase and α-glucosidase, enzymes crucial in carbohydrate metabolism . By inhibiting these enzymes, triazoles can potentially affect the breakdown of starch into glucose, impacting the body’s glucose regulation.

Pharmacokinetics

Factors such as its lipophilicity, molecular size, and the presence of functional groups like esters and amides could influence these properties .

Result of Action

The molecular and cellular effects of butyl 4-(1H-1,2,3-triazole-5-amido)benzoate’s action would depend on its specific targets and mode of action. Given its potential interaction with BuChE, it could influence cholinergic neurotransmission . Its potential inhibition of α-amylase and α-glucosidase could also impact carbohydrate metabolism .

Action Environment

The action, efficacy, and stability of butyl 4-(1H-1,2,3-triazole-5-amido)benzoate could be influenced by various environmental factors. For instance, the compound’s stability for thermal and acid conditions, insensitivity to redox, hydrolysis, and enzymatic hydrolase could affect its action in different environments .

Propriétés

IUPAC Name |

butyl 4-(2H-triazole-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-3-8-21-14(20)10-4-6-11(7-5-10)16-13(19)12-9-15-18-17-12/h4-7,9H,2-3,8H2,1H3,(H,16,19)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVZGIFPQQQNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl 4-(1H-1,2,3-triazole-5-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2893033.png)

![1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2893035.png)

![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)

![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)

![5-[(2-hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2893043.png)

![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)

![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2893053.png)

![N-(2-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2893055.png)